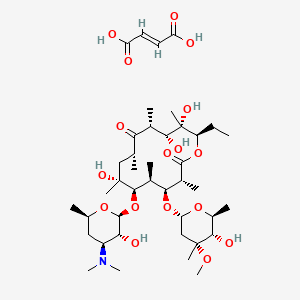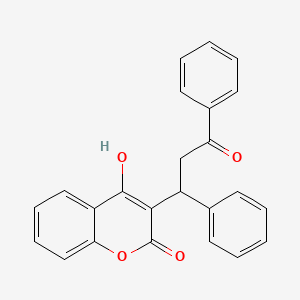
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 4th position and a 3-oxo-1,3-diphenylpropyl group at the 3rd position of the chromen-2-one core structure
Preparation Methods
The synthesis of 4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted acetophenone with benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an alcoholic medium . The reaction mixture is stirred and kept overnight at room temperature to yield the desired product. Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxy group at the 4th position can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one can be compared with other similar compounds such as:
Chalcones: These compounds also possess a 2-propen-1-one chain and exhibit antioxidant and anti-inflammatory properties.
Coumarins: As a member of the coumarin family, it shares structural similarities and biological activities with other coumarins.
Flavonoids: These compounds have a similar core structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10475-15-7 |
|---|---|
Molecular Formula |
C24H18O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-hydroxy-3-(3-oxo-1,3-diphenylpropyl)chromen-2-one |
InChI |
InChI=1S/C24H18O4/c25-20(17-11-5-2-6-12-17)15-19(16-9-3-1-4-10-16)22-23(26)18-13-7-8-14-21(18)28-24(22)27/h1-14,19,26H,15H2 |
InChI Key |
PJKDVDQLFSFEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



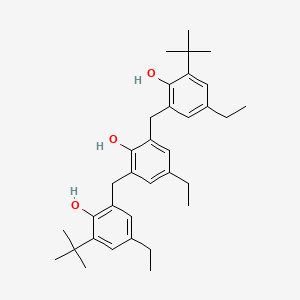
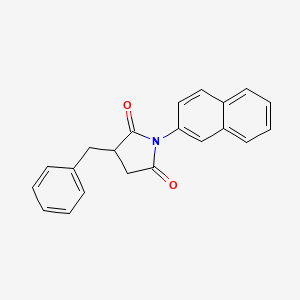
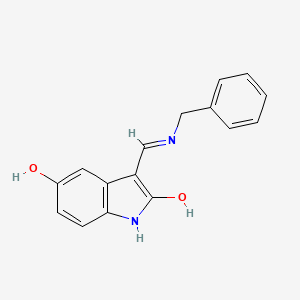
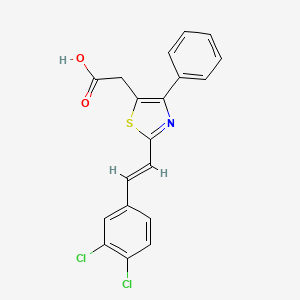


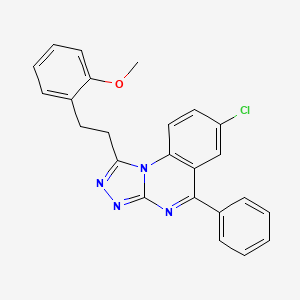

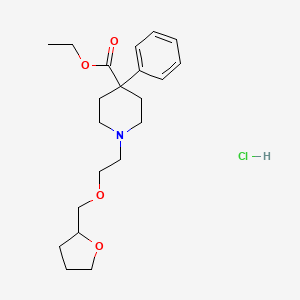
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)

